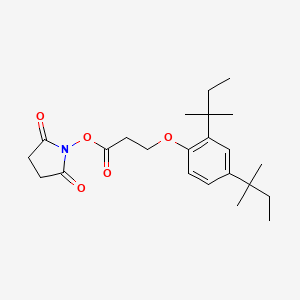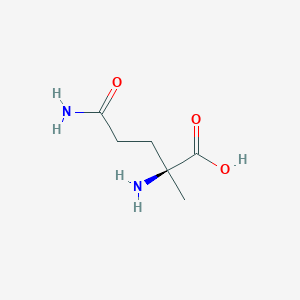
2-Bromo-1-(2,5-difluoro-4-methoxyphenyl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-1-(2,5-difluoro-4-methoxyphenyl)ethanone is an organic compound with the molecular formula C9H7BrF2O2. This compound is characterized by the presence of bromine, fluorine, and methoxy groups attached to an ethanone backbone. It is commonly used in organic synthesis and has various applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2-Bromo-1-(2,5-difluoro-4-methoxyphenyl)ethanone involves the bromination of 2,5-difluoro-4-methoxyacetophenone. The reaction typically uses bromine (Br2) as the brominating agent in the presence of a solvent such as chloroform or acetonitrile. The reaction is carried out at room temperature, and the product is purified through recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reagent concentrations, leading to efficient large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
2-Bromo-1-(2,5-difluoro-4-methoxyphenyl)ethanone undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation: The methoxy group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium thiolate (KSR) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions.
Major Products Formed
Nucleophilic Substitution: Formation of substituted ethanones with various functional groups.
Reduction: Formation of 2-bromo-1-(2,5-difluoro-4-methoxyphenyl)ethanol.
Oxidation: Formation of 2-bromo-1-(2,5-difluoro-4-methoxyphenyl)acetic acid.
Wissenschaftliche Forschungsanwendungen
2-Bromo-1-(2,5-difluoro-4-methoxyphenyl)ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Wirkmechanismus
The mechanism of action of 2-Bromo-1-(2,5-difluoro-4-methoxyphenyl)ethanone involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of protein tyrosine phosphatases (PTPs), which play a crucial role in cellular signaling pathways. The bromine atom facilitates the formation of a covalent bond with the active site of the enzyme, leading to its inhibition .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Bromo-1-(2-fluoro-4-methoxyphenyl)ethanone
- 2-Bromo-1-(4-methoxyphenyl)ethanone
- 2-Bromo-1-(4-isobutylphenyl)ethanone
- 2-Bromo-1-(4-pentylphenyl)ethanone
Uniqueness
2-Bromo-1-(2,5-difluoro-4-methoxyphenyl)ethanone is unique due to the presence of both fluorine and methoxy groups, which impart distinct electronic and steric properties. These features make it a valuable compound for studying specific biochemical pathways and developing targeted pharmaceuticals .
Eigenschaften
Molekularformel |
C9H7BrF2O2 |
|---|---|
Molekulargewicht |
265.05 g/mol |
IUPAC-Name |
2-bromo-1-(2,5-difluoro-4-methoxyphenyl)ethanone |
InChI |
InChI=1S/C9H7BrF2O2/c1-14-9-3-6(11)5(2-7(9)12)8(13)4-10/h2-3H,4H2,1H3 |
InChI-Schlüssel |
WHDSGKPISWHUCX-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C(=C1)F)C(=O)CBr)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


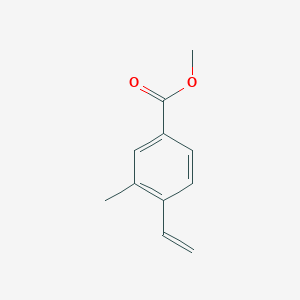
![5-Bromo-2,3-dihydrobenzo[b][1,4]dioxine-6-carbaldehyde](/img/structure/B13141617.png)
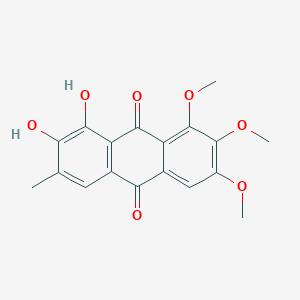
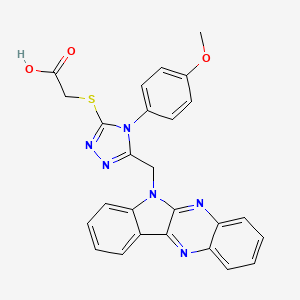



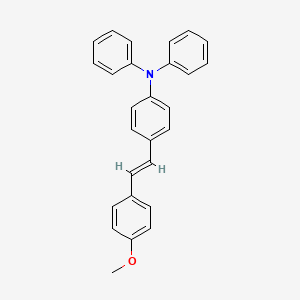
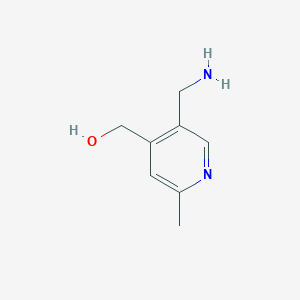
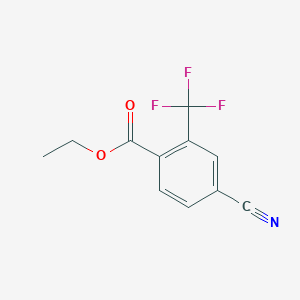
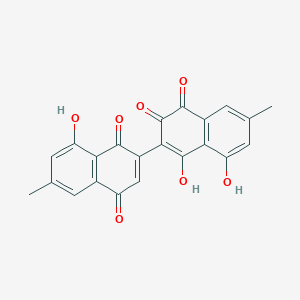
![4-(5-bromothiophen-2-yl)-2,5-bis(2-hexyldecyl)-1-thiophen-2-ylpyrrolo[3,4-c]pyrrole-3,6-dione](/img/structure/B13141671.png)
